REACTION_SMILES
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[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1.[CH3:12][C:13]([CH2:14][C:15]([CH3:16])=[O:17])=[O:18].[CH3:23][CH:24]([OH:25])[CH3:26].[S:19]([Cl:20])([Cl:21])=[O:22]>>[C:1](=[O:2])([OH:3])[c:4]1[cH:5][cH:6][c:7]([CH:8]=[C:14]([C:13]([CH3:12])=[O:18])[C:15]([CH3:16])=[O:17])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(=O)C(=Cc1ccc(C(=O)O)cc1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |